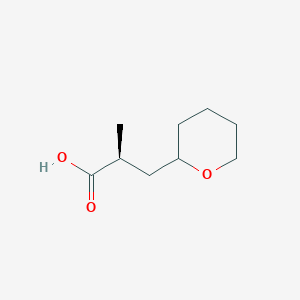

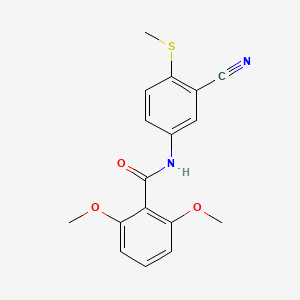

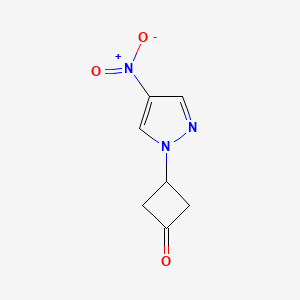

4-cyano-N-(isochroman-3-ylmethyl)-N-methylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-cyano-N-(isochroman-3-ylmethyl)-N-methylbenzenesulfonamide is a chemical compound that has been widely used in scientific research due to its unique properties. It is a member of the sulfonamide family of compounds and has been found to have significant effects on various biochemical and physiological processes.

Scientific Research Applications

Synthesis and Pharmaceutical Applications

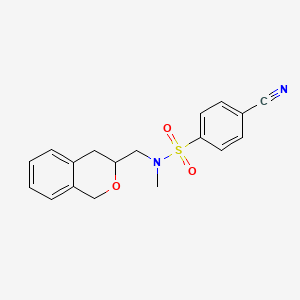

Synthesis of Benzonitriles : N-Cyano-N-phenyl-p-methylbenzenesulfonamide has been utilized as an electrophilic cyanation reagent for synthesizing various benzonitriles from (hetero)aryl bromides. This process is notable for its application in creating pharmaceutical intermediates, demonstrating the versatility of cyano-benzenesulfonamide derivatives in medicinal chemistry (Anbarasan, Neumann, & Beller, 2011).

Amine Synthesis and Protecting Strategy : 4-Cyanobenzenesulfonamides of secondary amines have been found to cleave cleanly to the parent amine under specific conditions, suggesting their utility as amine protecting/activating groups. This feature could be particularly beneficial in the broader context of amine synthesis and modification, indicating potential applications in developing novel pharmaceuticals (Schmidt, Stokes, Davies, & Roberts, 2017).

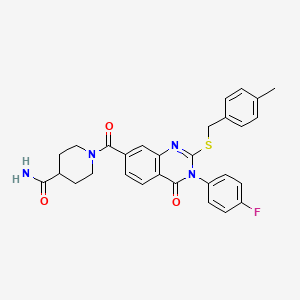

Material Science and Catalysis

Photoluminescent Polyurethanes : Cyano-substituted oligo(p-phenylene vinylene) molecules, closely related to the cyano-benzenesulfonamide structure, have been studied for their photoluminescence (PL) spectra, which differ significantly between isolated and aggregated states. These molecules were integrated into thermoplastic polyurethanes to create self-assessing elastomers that change PL color as a function of applied strain, showcasing the potential of cyano-substituted compounds in smart materials (Crenshaw & Weder, 2006).

Catalysis for C-H Bonds Cyanation : The use of N-cyano-N-phenyl-p-methylbenzenesulfonamide in the rhodium-catalyzed cyanation of chelation-assisted C-H bonds illustrates the role of similar compounds in facilitating complex organic reactions. This methodology has enabled the synthesis of various benzonitrile derivatives, highlighting the compound's significance in catalytic processes and the synthesis of complex organic molecules (Chaitanya, Yadagiri, & Anbarasan, 2013).

properties

IUPAC Name |

4-cyano-N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-N-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3S/c1-20(24(21,22)18-8-6-14(11-19)7-9-18)12-17-10-15-4-2-3-5-16(15)13-23-17/h2-9,17H,10,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJQBVAGNNYUJEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1CC2=CC=CC=C2CO1)S(=O)(=O)C3=CC=C(C=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(1,5-Dioxa-9-azaspiro[5.5]undecane-9-carbonyl)phenyl]prop-2-enamide](/img/structure/B2954352.png)

![6-Chloroimidazo[1,2-a]pyrimidine-2-carboxylic acid hydrochloride](/img/structure/B2954353.png)

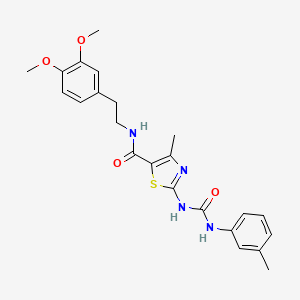

![4-methoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2954364.png)

![(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-2-yl)methanone](/img/structure/B2954365.png)

![N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B2954366.png)